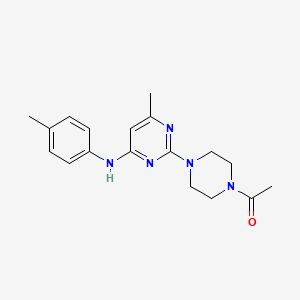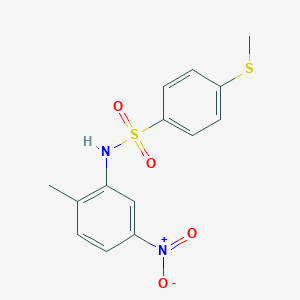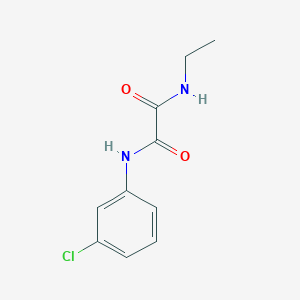
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mecanismo De Acción
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to be highly selective for PARP-1 and PARP-2, two isoforms of the enzyme that are involved in DNA repair.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models. These effects may have implications for the treatment of other diseases, such as diabetes and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its selectivity for PARP-1 and PARP-2 may limit its usefulness in studying other isoforms of the enzyme, and its effects on DNA repair may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine. One area of interest is the development of combination therapies that include 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine and other chemotherapeutic agents. Another area of interest is the study of the effects of 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine on other diseases, such as diabetes and inflammatory disorders. Finally, there is ongoing research on the development of new PARP inhibitors with improved selectivity and efficacy.
Métodos De Síntesis
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 6-methylpyrimidine-4-amine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been extensively studied for its potential use in cancer treatment. It has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with BRCA mutations. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has also been studied in combination with other chemotherapeutic agents, such as temozolomide and carboplatin, and has shown promising results in clinical trials.
Propiedades
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZHUMFMNMFOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5037493.png)
![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5037495.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5037521.png)

![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)